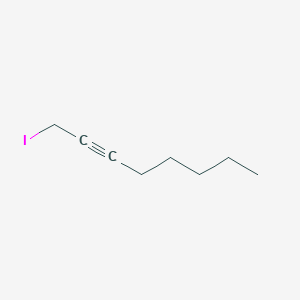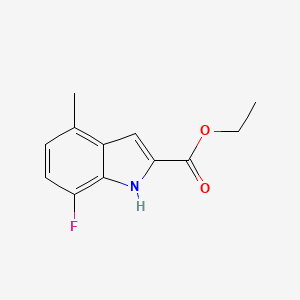![molecular formula C16H21N3O3 B8496162 ethyl 3-(dimethylamino)-1-[(4-methoxyphenyl)methyl]pyrazole-4-carboxylate](/img/structure/B8496162.png)
ethyl 3-(dimethylamino)-1-[(4-methoxyphenyl)methyl]pyrazole-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Ethyl 3-(dimethylamino)-1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate is a synthetic organic compound with a complex structure It contains a pyrazole ring, a dimethylamino group, and a methoxybenzyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(dimethylamino)-1-[(4-methoxyphenyl)methyl]pyrazole-4-carboxylate typically involves multiple steps. One common method includes the reaction of 4-methoxybenzyl chloride with dimethylamine to form 4-methoxybenzyl dimethylamine. This intermediate is then reacted with ethyl 3-oxo-3-(pyrazol-4-yl)propanoate under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity.
化学反応の分析
Types of Reactions
Ethyl 3-(dimethylamino)-1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The pyrazole ring can be reduced under specific conditions to form a dihydropyrazole derivative.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like halides, amines, or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.
Reduction: Formation of dihydropyrazole derivatives.
Substitution: Formation of various substituted pyrazole derivatives.
科学的研究の応用
Ethyl 3-(dimethylamino)-1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of ethyl 3-(dimethylamino)-1-[(4-methoxyphenyl)methyl]pyrazole-4-carboxylate involves its interaction with specific molecular targets. The dimethylamino group can interact with biological receptors or enzymes, modulating their activity. The pyrazole ring may also play a role in binding to target proteins, influencing their function and signaling pathways.
類似化合物との比較
Ethyl 3-(dimethylamino)-1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate can be compared with similar compounds such as:
Ethyl 3-(dimethylamino)-1H-pyrazole-4-carboxylate: Lacks the methoxybenzyl group, which may affect its biological activity.
4-Methoxybenzyl pyrazole-4-carboxylate: Lacks the dimethylamino group, potentially altering its chemical reactivity and interactions.
Dimethylamino pyrazole derivatives: Variations in the substituents on the pyrazole ring can lead to differences in chemical and biological properties.
The uniqueness of ethyl 3-(dimethylamino)-1-[(4-methoxyphenyl)methyl]pyrazole-4-carboxylate lies in its combination of functional groups, which confer specific chemical reactivity and potential biological activity.
特性
分子式 |
C16H21N3O3 |
|---|---|
分子量 |
303.36 g/mol |
IUPAC名 |
ethyl 3-(dimethylamino)-1-[(4-methoxyphenyl)methyl]pyrazole-4-carboxylate |
InChI |
InChI=1S/C16H21N3O3/c1-5-22-16(20)14-11-19(17-15(14)18(2)3)10-12-6-8-13(21-4)9-7-12/h6-9,11H,5,10H2,1-4H3 |
InChIキー |
IFBUGJWXQVHJPP-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CN(N=C1N(C)C)CC2=CC=C(C=C2)OC |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-Methyl-2-[3-(1-methyl-piperidin-4-yl)-propylamino]-pyrimidine-5-carbonitrile](/img/structure/B8496087.png)

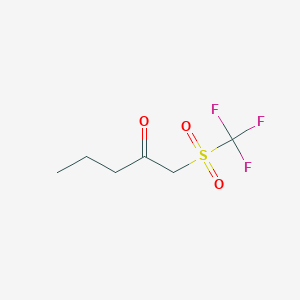
![7-(Aziridin-1-yl)-5-ethyl-1,3-dimethyl-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B8496114.png)
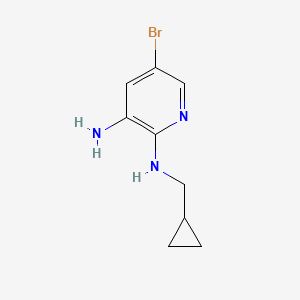
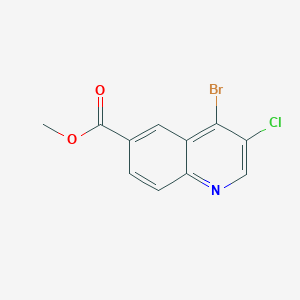
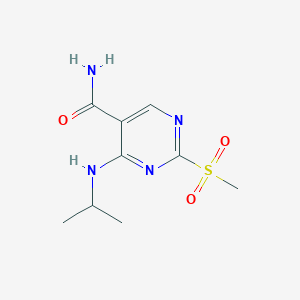
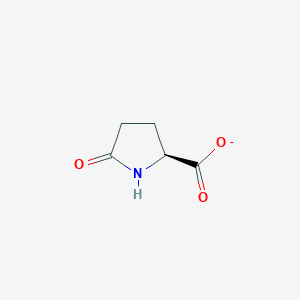

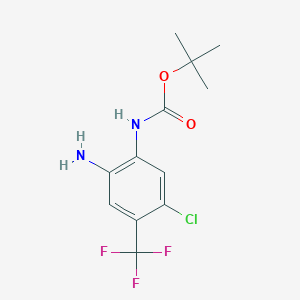
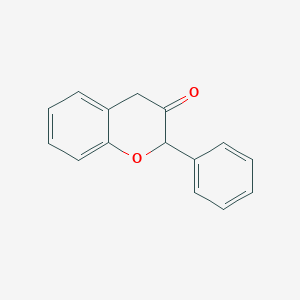
![5-Chloro-1-{[(thiophen-2-yl)methoxy]methyl}pyrimidin-2(1H)-one](/img/structure/B8496164.png)
